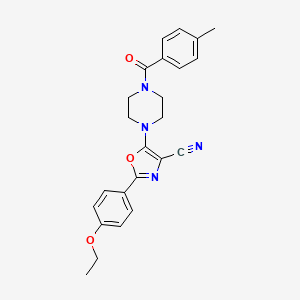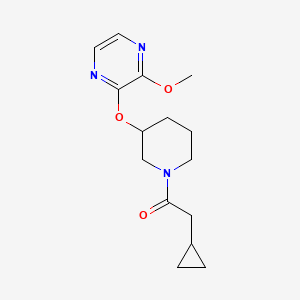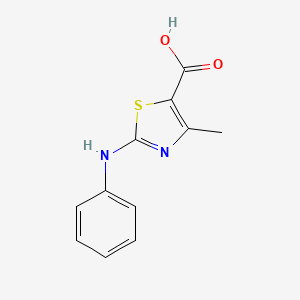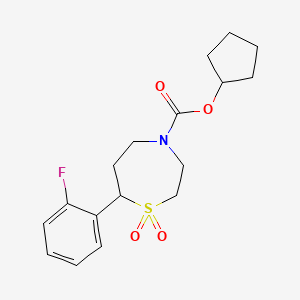![molecular formula C17H17N3O4 B2367211 Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-15-1](/img/structure/B2367211.png)
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate, commonly known as MOCOB, is a chemical compound with potential therapeutic applications. It is a piperazine derivative and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of MOCOB is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. MOCOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. It has also been found to inhibit the activity of Akt and mTOR, which are signaling pathways involved in cancer growth.
Biochemical and Physiological Effects:
MOCOB has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). MOCOB has also been shown to improve mitochondrial function and reduce oxidative stress in animal models.
実験室実験の利点と制限
MOCOB has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability. However, its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research on MOCOB. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its neuroprotective properties and its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its safety and efficacy in human trials.
合成法
The synthesis of MOCOB is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-cyanobenzaldehyde with 1,4-diaminobutane to form a piperazine intermediate. This intermediate is then reacted with ethyl acetoacetate and triethylamine to form the final product, MOCOB.
科学的研究の応用
MOCOB has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported its anti-inflammatory, anti-tumor, and neuroprotective properties. MOCOB has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal studies.
特性
IUPAC Name |
methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-17(23)7-6-15(21)20-9-8-19(16(22)12-20)11-14-4-2-13(10-18)3-5-14/h2-7H,8-9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMWYUGIIIPAA-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)


![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)


![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
